molecular formula C10H9F3O3 B13446673 Methyl 5-methoxy-2-(trifluoromethyl)benzoate

Methyl 5-methoxy-2-(trifluoromethyl)benzoate

Cat. No.: B13446673
M. Wt: 234.17 g/mol
InChI Key: WJRHDSUQCDLIAV-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a methoxy group at position 5 and a trifluoromethyl (-CF₃) group at position 2 of the benzoate backbone.

  • Ester hydrolysis and re-esterification (e.g., conversion of methyl 3-(benzoxy)-5-methoxybenzoate to intermediates using NaOH/ethanol followed by HCl neutralization ).
  • Nucleophilic substitution or coupling reactions, as seen in the synthesis of methyl 5-methoxy-2-(phenylthio)benzoate via thiolation .

Key properties inferred from structurally similar compounds include:

  • Molecular weight: Estimated at ~234 g/mol (based on C₁₀H₉F₃O₃).
  • Physical state: Likely a crystalline solid or oil, depending on purification methods .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 5-methoxy-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-15-6-3-4-8(10(11,12)13)7(5-6)9(14)16-2/h3-5H,1-2H3

InChI Key

WJRHDSUQCDLIAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Electrophilic Trifluoromethylation

One common approach to introduce the trifluoromethyl group at the 2-position involves electrophilic trifluoromethylation of appropriately substituted benzoic acid derivatives or their esters. Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates are used under controlled conditions to achieve regioselective substitution.

Methoxylation

The methoxy substituent at position 5 is typically introduced by methylation of a hydroxy group or direct substitution on a suitable intermediate. For example, methylation of 5-hydroxy-2-(trifluoromethyl)benzoic acid methyl ester with methyl iodide or dimethyl sulfate in the presence of a base is a standard method.

Esterification

The methyl ester functional group is either retained from the starting material or formed by esterification of the corresponding carboxylic acid using methanol and acid catalysts such as sulfuric acid or dicyclohexylcarbodiimide under reflux conditions.

Representative Synthetic Route Example

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Trifluoromethylation 5-methoxybenzoic acid or methyl ester Trifluoromethyl iodide, base, solvent, heat 5-methoxy-2-(trifluoromethyl)benzoic acid or ester 60-75
2 Methylation (if needed) 5-hydroxy-2-(trifluoromethyl)benzoic acid Methyl iodide, base (e.g., potassium carbonate) This compound 80-90
3 Esterification (alternative) 5-methoxy-2-(trifluoromethyl)benzoic acid Methanol, sulfuric acid catalyst, reflux Methyl ester product 85-95

Industrial Production Considerations

Industrial synthesis adapts laboratory methods with emphasis on scalability, cost-efficiency, and environmental safety. Continuous flow reactors and automated platforms are often employed to enhance reproducibility and throughput. Catalysts and solvents are selected to maximize yield and minimize waste.

Key industrial optimizations include:

  • Temperature control during trifluoromethylation to avoid overreaction.
  • Use of selective catalysts to improve regioselectivity.
  • Efficient purification methods such as crystallization or chromatographic techniques to ensure product purity.

Analytical and Characterization Techniques

Characterization of this compound typically involves:

Challenges and Optimization Strategies

  • Regioselectivity: The presence of electron-donating methoxy and electron-withdrawing trifluoromethyl groups requires careful control of reaction conditions to direct substitution at the desired positions.
  • Yield Variability: Impurities in starting materials and reaction scale can affect yields; purification of intermediates and optimized stirring/mixing are crucial.
  • Environmental Impact: Selection of greener solvents and minimizing hazardous reagents align with sustainable chemistry goals.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Trifluoromethylation Trifluoromethyl iodide, base, 40-60°C Requires inert atmosphere, dry solvents
Methoxylation Methyl iodide, potassium carbonate, reflux Avoid over-alkylation
Esterification Methanol, sulfuric acid, reflux, 2-4 hours Acid-catalyzed Fischer esterification
Purification Column chromatography or recrystallization Ensures high purity
Reaction Time 10-14 hours for key steps Dependent on scale and catalyst

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 5-methoxy-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 5-methoxy-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, and other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares methyl 5-methoxy-2-(trifluoromethyl)benzoate with analogs differing in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Molecular Weight (g/mol) Physical State Yield (%) Key Properties/Applications
This compound -OCH₃ (5), -CF₃ (2) ~234 Not reported - High lipophilicity (CF₃)
Methyl 5-fluoro-2-(trifluoromethyl)benzoate -F (5), -CF₃ (2) 222.14 Liquid - Enhanced metabolic stability
Methyl 5-nitro-2-(trifluoromethyl)benzoate -NO₂ (5), -CF₃ (2) 253.14 Solid - Electron-withdrawing (reactivity)
Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate -Br (5), -OCH₃ (2), -CF₃ (4) ~313.05 Solid - Halogenated intermediate
Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate -NH₂ (5), -OCH₃ (4), -CF₃ (2) 249.19 Not reported - Pharmacophore potential
Key Observations:

Trifluoromethyl Group: The -CF₃ group enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs .

Substituent Position : Methoxy at position 5 (vs. 4 or 2) alters steric and electronic profiles, influencing solubility and reactivity. For example, methyl 5-methoxy-2-(phenylthio)benzoate (67a) exhibits 99% yield in nucleophilic substitutions, suggesting favorable steric conditions at position 5 .

Electron-Withdrawing vs. Donating Groups: Nitro (-NO₂) at position 5 () increases electrophilicity, making the compound more reactive in reduction or coupling reactions compared to methoxy (-OCH₃) analogs.

Biological Activity

Methyl 5-methoxy-2-(trifluoromethyl)benzoate is an organic compound characterized by its unique chemical structure, which includes a methoxy group and a trifluoromethyl group attached to a benzoate framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

  • Molecular Formula : C10H9F3O2
  • Functional Groups : Methoxy (-OCH₃), Trifluoromethyl (-CF₃)

The trifluoromethyl group is known for imparting significant electron-withdrawing properties, enhancing the compound's lipophilicity and reactivity, which can influence its biological interactions and pharmacological effects.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated potential as antimicrobial agents. The presence of the trifluoromethyl group often correlates with increased potency against various microbial strains .
  • Anti-inflammatory Activity : Some studies suggest that this compound may exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways.
  • Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer properties, with mechanisms involving the inhibition of specific cancer-related pathways or enzymes .

The mechanism by which this compound exerts its biological effects typically involves interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding, facilitating cellular uptake and subsequent biological activity .

Case Studies

  • Antimicrobial Activity Evaluation :
    • A study evaluated the antimicrobial efficacy of this compound against several bacterial and fungal strains. Minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing significant activity against pathogens such as Staphylococcus aureus and Candida albicans.
    CompoundMIC (µg/ml)Target Organism
    This compound31.25C. albicans
    This compound62.5S. aureus
  • Anti-inflammatory Mechanism Investigation :
    • In vitro studies assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced macrophages, demonstrating a reduction in pro-inflammatory cytokine production (e.g., TNF-α and IL-6), indicating potential therapeutic applications in inflammatory diseases.

Applications in Research and Industry

This compound is utilized in various domains:

  • Pharmaceutical Development : Its derivatives are explored for their potential as drug candidates targeting microbial infections and inflammatory conditions.
  • Agrochemical Applications : The compound's antimicrobial properties make it a candidate for developing new agrochemicals aimed at protecting crops from pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-methoxy-2-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 5-methoxy-2-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, nucleophilic aromatic substitution (SNAr) on halogenated precursors (e.g., bromo or chloro derivatives) with trifluoromethylating agents like TMSCF₃ may be employed. Reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) critically affect yields due to steric hindrance from the trifluoromethyl group . Purity is typically verified via HPLC (>95%) and NMR (e.g., absence of residual solvents) .

Q. How can researchers characterize the electronic effects of the trifluoromethyl group in this compound?

  • Methodological Answer : Computational methods (DFT calculations) and spectroscopic techniques (¹⁹F NMR) are used to study electron-withdrawing effects. The trifluoromethyl group induces meta-directing behavior in electrophilic substitutions, confirmed by comparing reaction outcomes with non-fluorinated analogs. IR spectroscopy can also track carbonyl stretching frequency shifts (C=O at ~1720 cm⁻¹) to assess electronic perturbations .

Q. What are the standard protocols for assessing hydrolytic stability of the methyl ester moiety?

  • Methodological Answer : Hydrolysis kinetics are evaluated in buffered solutions (pH 2–12) at 37°C, monitored by LC-MS. The ester’s stability correlates with steric protection from the trifluoromethyl and methoxy groups. Basic conditions (pH >10) typically accelerate hydrolysis, requiring inert atmospheres to prevent side reactions .

Intermediate Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental models are used?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes) and recombinant CYP isoforms (e.g., CYP3A4) are employed. LC-MS/MS quantifies metabolite formation (e.g., demethylated products). Competitive inhibition assays using fluorogenic substrates (e.g., 7-benzyloxyquinoline) reveal IC₅₀ values. Structural analogs show that the trifluoromethyl group reduces metabolic clearance by steric blocking .

Q. What strategies resolve contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across assays)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., DMSO concentration affecting solubility) or impurity profiles. Researchers should:

  • Validate compound purity via orthogonal methods (HPLC, elemental analysis).
  • Replicate assays in cell-free vs. cell-based systems to distinguish target-specific vs. off-target effects.
  • Use isothermal titration calorimetry (ITC) to confirm direct binding interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

  • Methodological Answer : Systematic modifications include:

  • Replacing methoxy with bulkier alkoxy groups (e.g., isopropoxy) to enhance hydrophobic binding pockets.
  • Introducing electron-deficient substituents (e.g., nitro) para to the trifluoromethyl group to modulate π-π stacking.
  • Molecular docking (AutoDock Vina) against kinase crystal structures (e.g., EGFR) identifies key interactions (e.g., H-bonding with hinge regions). In vivo efficacy is validated in xenograft models .

Q. What mechanistic insights explain unexpected regioselectivity in cross-coupling reactions involving this benzoate?

  • Methodological Answer : The trifluoromethyl group’s steric and electronic effects direct palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, boronic acids preferentially couple at the 4-position due to decreased electron density at the 2- and 6-positions. High-resolution mass spectrometry (HRMS) and X-ray crystallography confirm regiochemical outcomes. Contradictory results may arise from solvent polarity or ligand choice (e.g., SPhos vs. XPhos) .

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